molecular formula C7H12F3N B2451936 (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine CAS No. 2248173-53-5

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine

Cat. No.: B2451936
CAS No.: 2248173-53-5
M. Wt: 167.175
InChI Key: NUCJAOKHLNBUQG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products

Major products formed from these reactions include various amine derivatives, oxides, and substituted cyclopropyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    α-(Trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in similar applications.

    Trifluoromethyl ketones: Known for their use as intermediates in the synthesis of fluorinated compounds.

    Trifluoromethylpyridines: Utilized in the agrochemical and pharmaceutical industries .

Uniqueness

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a cyclopropyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5(4-11)6(2-3-6)7(8,9)10/h5H,2-4,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCJAOKHLNBUQG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.